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Compound of Interest

Compound Name: JNJ-42259152

Cat. No.: B608224 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available preclinical research on JNJ-
42259152. A comprehensive preclinical data package for this compound is not available in the

public domain. The information presented here is primarily derived from studies utilizing

[18F]JNJ-42259152 as a positron emission tomography (PET) tracer for the

phosphodiesterase 10A (PDE10A) enzyme.

Core Compound Overview
JNJ-42259152 is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). Due to

its properties, it has been radiolabeled with fluorine-18 ([18F]JNJ-42259152) and utilized as a

PET tracer to study the distribution and density of PDE10A in the brain. PDE10A is a dual-

substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic

guanosine monophosphate (cGMP), and it is highly expressed in the medium spiny neurons of

the striatum, a key region in the brain for motor control, cognition, and reward.

Quantitative Data Summary
The following tables summarize the available quantitative data for JNJ-42259152 from

preclinical studies.

Table 1: In Vitro Binding Affinity and Potency
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Parameter Species/Enzyme Value Notes

KD
Rat Brain

Homogenate
6.62 ± 0.7 nM Baseline conditions.[1]

KD
Rat Brain

Homogenate
3.17 ± 0.91 nM

In the presence of 10

µM cAMP, indicating a

higher affinity when

cAMP levels are

elevated.[1]

In Vitro Inhibitory

Activity
-

Lower than

JNJ41510417

A direct comparison

value is not provided

in the available

literature.[2]

Table 2: In Vivo Pharmacodynamic Properties
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Parameter Species Value Method Notes

Binding Potential

(BPND)
Rat 1.91 ± 0.36

[18F]JNJ-

42259152

microPET

Baseline striatal

binding.[1]

Binding Potential

(BPND)
Rat 2.61 ± 0.50

[18F]JNJ-

42259152

microPET

After

administration of

rolipram (a PDE4

inhibitor),

suggesting

increased

PDE10A

availability with

elevated cAMP.

[1]

Binding Potential

(BPND)
Rat 2.74 ± 0.22

[18F]JNJ-

42259152

microPET

After

administration of

JNJ49137530 (a

PDE2 inhibitor).

[1]

In Vivo

Occupancy
-

Similar to

JNJ41510417
- [2]

Table 3: Physicochemical Properties

Parameter Value Notes

Lipophilicity Lower than JNJ41510417 [2]

Experimental Protocols
Detailed experimental protocols for studies involving JNJ-42259152 are not fully available in

the public literature. The following are summaries of the methodologies used in the cited

research.
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In Vitro Striatum Homogenate Binding Assay
Objective: To determine the binding affinity (KD) and density (Bmax) of [18F]JNJ-42259152
to PDE10A.

Methodology Summary: The assay was developed using striatum homogenates from rats.

The binding of increasing concentrations of [18F]JNJ-42259152 was assessed. To

investigate the effect of cAMP, the binding assay was repeated with the addition of

exogenous cAMP at concentrations of 1, 10, and 100 μM.[1]

In Vivo microPET Imaging in Rats
Objective: To evaluate the in vivo binding of [18F]JNJ-42259152 to PDE10A in the brain and

assess the impact of altered cAMP levels.

Methodology Summary: Rats underwent microPET scans with [18F]JNJ-42259152 at

baseline. To modulate cAMP levels, the same animals were subsequently treated with the

PDE4 inhibitor rolipram or the PDE2 inhibitor JNJ49137530, followed by another [18F]JNJ-
42259152 microPET scan. The binding potential (BPND) was calculated to quantify PDE10A

availability.[1]

Signaling Pathways and Experimental Workflows
PDE10A Signaling Pathway
PDE10A plays a crucial role in regulating the signaling of medium spiny neurons (MSNs) in the

striatum. It does so by hydrolyzing both cAMP and cGMP. The inhibition of PDE10A by JNJ-
42259152 is expected to increase the intracellular levels of these second messengers, thereby

modulating the activity of downstream effectors such as Protein Kinase A (PKA) and Protein

Kinase G (PKG). This can influence the phosphorylation state of key proteins like DARPP-32

and ultimately affect neuronal excitability and gene expression.
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Caption: PDE10A signaling pathway in medium spiny neurons.
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Experimental Workflow for In Vivo PET Studies
The workflow for preclinical PET imaging studies with [18F]JNJ-42259152 typically involves

several key stages, from radiotracer synthesis to data analysis.
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Caption: General experimental workflow for preclinical PET imaging.
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Discussion and Future Directions
The available preclinical data on JNJ-42259152, primarily from its use as a PET tracer,

establish it as a potent and specific ligand for PDE10A. The in vitro and in vivo studies

demonstrate its utility in quantifying PDE10A levels in the brain and in studying the modulation

of the enzyme's availability by other signaling molecules like cAMP.

However, a significant gap exists in the public domain regarding the comprehensive preclinical

profile of JNJ-42259152 as a potential therapeutic agent. To fully assess its potential, further

information would be required in the following areas:

Selectivity: A detailed selectivity panel against other PDE isoforms and a broad range of

other receptors and enzymes is needed to understand its off-target profile.

In Vivo Efficacy: Studies in relevant animal models of neuropsychiatric or neurodegenerative

disorders (e.g., schizophrenia, Huntington's disease) are crucial to establish its therapeutic

potential.

Pharmacokinetics: A complete ADME (Absorption, Distribution, Metabolism, and Excretion)

profile in multiple preclinical species would be necessary to understand its drug-like

properties.

Safety and Toxicology: Comprehensive safety pharmacology and toxicology studies are

required to assess its safety profile before any clinical development.

Without this information, a thorough evaluation of JNJ-42259152 as a drug candidate is not

possible based on the currently available public data. Further research and publication of these

key preclinical studies are necessary to elucidate the full potential of this PDE10A inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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